

ADU-S100: A Technical Guide to the Intratumoral STING Agonist

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Compound of Interest

Compound Name: *ML RR-S2 CDA intermediate 1*

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Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.^[1] As a key mediator of innate immunity, the activation of STING within the tumor microenvironment has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of ADU-S100, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Core Mechanism of Action: STING Pathway Activation

ADU-S100 is designed to mimic the action of natural cyclic dinucleotides, which are endogenous ligands for STING.^[2] The binding of ADU-S100 to STING, a transmembrane protein located in the endoplasmic reticulum, initiates a conformational change and dimerization of the STING protein.^[2] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).^[2] Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of a variety of pro-inflammatory genes, most notably type I interferons (IFN- α and IFN- β).^[2]

The subsequent production and secretion of type I interferons and other cytokines and chemokines by tumor-resident immune cells, such as dendritic cells (DCs), leads to a robust anti-tumor immune response.[3][4] This includes the enhanced priming and recruitment of cytotoxic CD8+ T-cells, which can recognize and eliminate cancer cells.[3]

Data Presentation

Preclinical Activity of ADU-S100

Parameter	Cell Line/Model	Value	Reference
IRF3 Activation (EC50)	THP-1 Dual cells	3.03 µg/mL	[1]
NF-κB Activation (EC50)	THP-1 Dual cells	4.85 µg/mL	[1]
IFN-β Induction	NT2.5 cells (in vitro)	Dose-dependent increase	[5]
Tumor Growth Inhibition	CT-26 colon carcinoma (in vivo)	Significant tumor regression	[6]
Systemic Anti-Tumor Immunity	Bilateral TRAMP-C2 prostate cancer model	Abscopal effect observed in 50% of mice	[7]

Clinical Phase I Trial Results (Monotherapy)

A Phase I dose-escalation study evaluated the safety and efficacy of intratumoral ADU-S100 in patients with advanced/metastatic solid tumors or lymphomas.[3][8][9]

Parameter	Value	Reference
Number of Patients	47	[3] [9]
Dose Range	50 to 6,400 µg (weekly for 3 weeks, 1 week off)	[3] [9]
Maximum Tolerated Dose (MTD)	Not reached	[3] [9]
Most Common Treatment-Related Adverse Events (≥15%)	Pyrexia (17%), Chills (15%), Injection-site pain (15%)	[3] [9]
Confirmed Partial Response (PR)	1 patient (Merkel cell carcinoma)	[8] [9]
Unconfirmed Partial Responses	2 patients (Parotid cancer, Myxofibrosarcoma)	[8]
Stable Disease (SD)	11 patients	[10]
Change in Injected Lesions	Lesion size stable or decreased in 94% of evaluable lesions	[8] [9]

Experimental Protocols

Intratumoral Injection in Murine Models

This protocol provides a general framework for the intratumoral administration of ADU-S100 in preclinical mouse models, based on methodologies described in the literature.[\[11\]](#)

Materials:

- ADU-S100 (lyophilized powder)
- Sterile, preservative-free Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) for reconstitution
- Tumor-bearing mice (e.g., C57BL/6 or BALB/c with syngeneic tumors)

- Insulin syringes with 28-30 gauge needles
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)

Procedure:

- Preparation of ADU-S100: Reconstitute lyophilized ADU-S100 in sterile HBSS or PBS to the desired concentration (e.g., 1 mg/mL). Ensure complete dissolution by gentle vortexing. Store on ice until use.
- Animal Preparation: Anesthetize the tumor-bearing mouse using a standardized isoflurane protocol.
- Tumor Measurement: Measure the tumor dimensions (length and width) using calipers to calculate the tumor volume ($\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$).
- Injection: Carefully inject a defined volume of the ADU-S100 solution (e.g., 50 μL) directly into the center of the tumor using an insulin syringe. The injection should be performed slowly to ensure even distribution and prevent leakage.
- Monitoring: Monitor the mice regularly for tumor growth, body weight, and any signs of toxicity. Tumor measurements are typically taken 2-3 times per week.
- Endpoint: At the conclusion of the study, mice are euthanized, and tumors and other tissues can be harvested for further analysis (e.g., histology, flow cytometry, or gene expression analysis).

Analysis of Cytokine Induction by ELISA

This protocol outlines the general steps for measuring cytokine levels in plasma or cell culture supernatants following ADU-S100 treatment.[3]

Materials:

- Plasma samples from treated patients or cell culture supernatants

- Commercially available ELISA kits for specific cytokines (e.g., IFN- β , TNF- α , IL-6)
- Microplate reader
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Stop solution (as provided in the ELISA kit)

Procedure:

- **Sample Collection:** Collect blood samples from patients at specified time points (e.g., pre-dose and 6 hours post-injection).[3] Process the blood to obtain plasma and store at -80°C until analysis. For in vitro studies, collect cell culture supernatants after a defined incubation period with ADU-S100.
- **ELISA Assay:** Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Blocking the plate to prevent non-specific binding.
 - Adding standards and samples to the wells and incubating.
 - Washing the plate.
 - Adding a detection antibody conjugated to an enzyme (e.g., HRP).
 - Incubating and washing.
 - Adding the substrate and incubating to allow for color development.
 - Adding a stop solution to terminate the reaction.
- **Data Acquisition:** Read the absorbance of each well at the appropriate wavelength using a microplate reader.

- **Data Analysis:** Generate a standard curve using the absorbance values of the known standards. Use the standard curve to calculate the concentration of the cytokine in the unknown samples.

RNA Sequencing of Tumor Biopsies

The following provides a general workflow for RNA sequencing analysis of tumor biopsies from patients treated with ADU-S100, as described in clinical trial protocols.[\[3\]](#)

Materials:

- Paired tumor biopsies (pre- and post-treatment)
- RNA extraction kit suitable for formalin-fixed paraffin-embedded (FFPE) or fresh-frozen tissue
- RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
- RNA sequencing library preparation kit
- Next-generation sequencing (NGS) platform (e.g., Illumina)

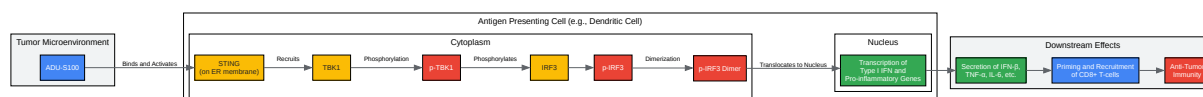
Procedure:

- **Sample Collection and Storage:** Obtain paired tumor biopsies from both injected and distal lesions at baseline and during treatment (e.g., Cycle 2, Day 18-25).[\[9\]](#) Store samples appropriately (e.g., FFPE or snap-frozen in liquid nitrogen).
- **RNA Extraction:** Extract total RNA from the tumor biopsies using a suitable commercial kit, following the manufacturer's protocol. Include a DNase treatment step to remove contaminating genomic DNA.
- **RNA Quality Control:** Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer).
- **Library Preparation:** Prepare RNA sequencing libraries from the high-quality RNA samples using a commercial library preparation kit. This process typically involves mRNA purification

(poly-A selection) or ribosomal RNA depletion, fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

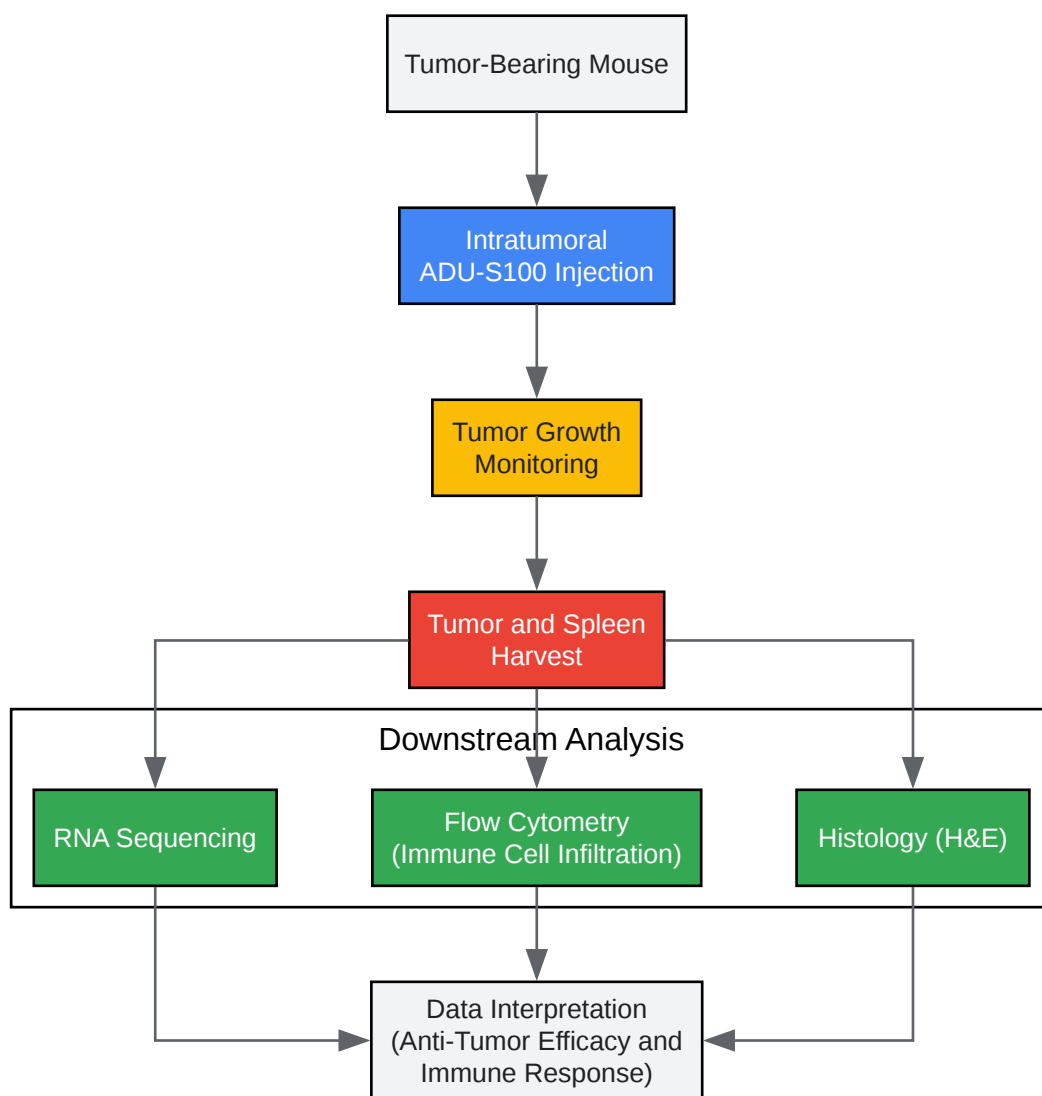
- Sequencing: Sequence the prepared libraries on a high-throughput NGS platform.
- Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline that includes:
 - Quality control: Assessing the quality of the raw reads.
 - Alignment: Aligning the reads to a reference genome.
 - Quantification: Counting the number of reads mapping to each gene to determine gene expression levels.
 - Differential Expression Analysis: Identifying genes that are significantly up- or downregulated between pre- and post-treatment samples.
 - Pathway Analysis: Performing gene set enrichment analysis to identify biological pathways that are altered by ADU-S100 treatment.

Mandatory Visualization



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Caption: ADU-S100 signaling pathway.



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Caption: Preclinical experimental workflow.

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